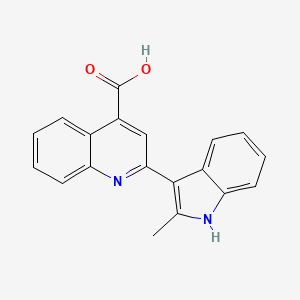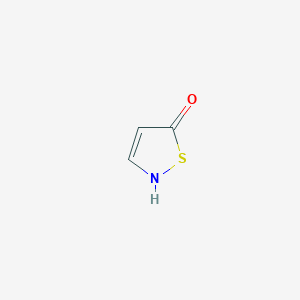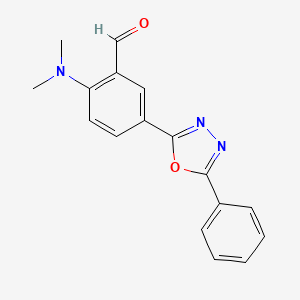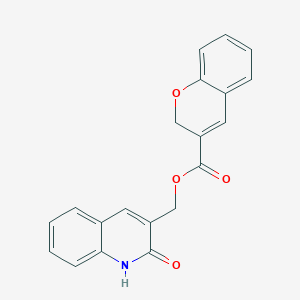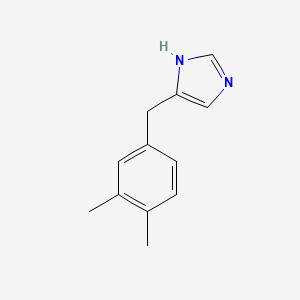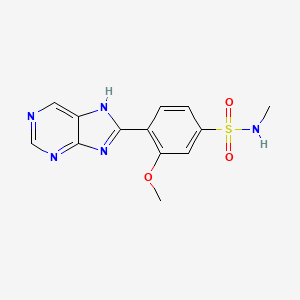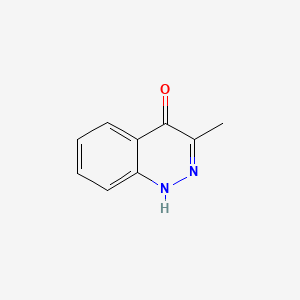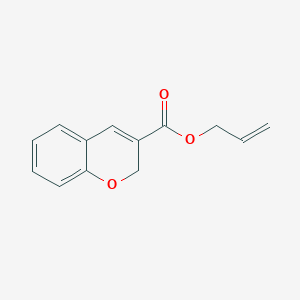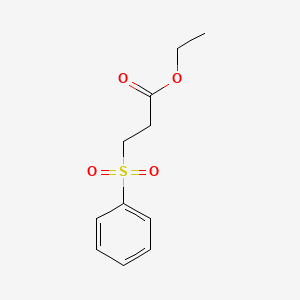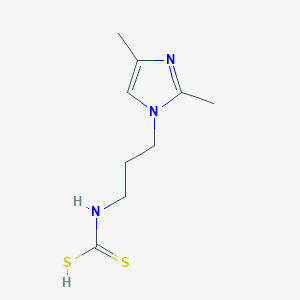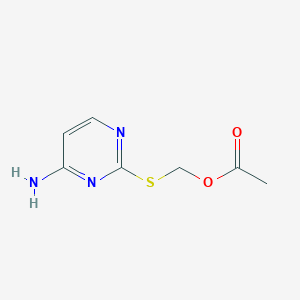
((4-Aminopyrimidin-2-yl)thio)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Aminopyrimidin-2-yl)thio)methyl acetate is a compound that belongs to the class of aminopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Aminopyrimidin-2-yl)thio)methyl acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
((4-Aminopyrimidin-2-yl)thio)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different aminopyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce different aminopyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((4-Aminopyrimidin-2-yl)thio)methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential biological activities. Aminopyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities . These properties make this compound a candidate for further investigation in the treatment of diseases such as malaria and sleeping sickness.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, making it a promising compound for drug development.
Industry
In the industrial sector, the compound can be used in the production of various chemicals and pharmaceuticals. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of ((4-Aminopyrimidin-2-yl)thio)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, aminopyrimidine derivatives have been shown to inhibit certain enzymes involved in the metabolic pathways of protozoa, thereby exhibiting antitrypanosomal and antiplasmodial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A basic structure similar to ((4-Aminopyrimidin-2-yl)thio)methyl acetate but without the thio and acetate groups.
4-Amino-2-methylpyrimidine-5-carbaldehyde: Another aminopyrimidine derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the thio and acetate groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H9N3O2S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
(4-aminopyrimidin-2-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C7H9N3O2S/c1-5(11)12-4-13-7-9-3-2-6(8)10-7/h2-3H,4H2,1H3,(H2,8,9,10) |
Clé InChI |
BOKLKYYCEFBOHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCSC1=NC=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


